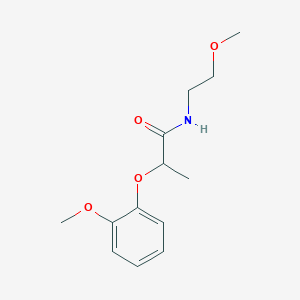![molecular formula C20H23FN4O2 B4526431 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide](/img/structure/B4526431.png)
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide
Descripción general
Descripción
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine ring bound to a phenyl group. This particular compound has been studied for its potential as a selective dopamine D3 receptor ligand, which makes it of interest in medicinal chemistry and pharmacology .
Métodos De Preparación
The synthesis of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide can be achieved through various synthetic routes. One common method involves a one-pot three-component reaction under microwave irradiation. This reaction is carried out under basic conditions at 180 watts for 2 minutes, yielding the desired compound . Another method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine in the presence of potassium carbonate, followed by separation and drying to obtain the product .
Análisis De Reacciones Químicas
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ethanol, and basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amine in ethanol at room temperature for 24 hours results in the formation of a triazole derivative .
Aplicaciones Científicas De Investigación
It has been identified as a high-affinity ligand for the dopamine D3 receptor, making it a valuable tool in the study of neurological disorders such as depression, schizophrenia, and Parkinson’s disease . Additionally, it has shown promise in anticancer research, with studies evaluating its efficacy against various cancer cell lines . The compound’s ability to interact with G-protein-coupled receptors also makes it of interest in the study of other physiological processes and diseases .
Mecanismo De Acción
The mechanism of action of 5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide involves its interaction with the dopamine D3 receptor. This receptor is part of the G-protein-coupled receptor family and plays a key role in modulating neurotransmitter release and signal transduction. By binding to this receptor, the compound can influence various physiological processes, including movement, behavior, and learning . The molecular targets and pathways involved in its action are primarily related to the dopaminergic system.
Comparación Con Compuestos Similares
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-(pyridin-4-yl)pentanamide is unique in its high selectivity for the dopamine D3 receptor over other dopamine receptors such as D2. Similar compounds include other phenylpiperazines and arylpiperazines, which also target dopamine receptors but may have different selectivity profiles and pharmacological properties . For example, N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}pentanamide is another compound in this class that has been studied for its potential therapeutic applications .
Propiedades
IUPAC Name |
5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxo-N-pyridin-4-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-16-4-6-18(7-5-16)24-12-14-25(15-13-24)20(27)3-1-2-19(26)23-17-8-10-22-11-9-17/h4-11H,1-3,12-15H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJVHERDWCKDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCC(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[2-(1-cyclohexenyl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4526356.png)
![1-(2-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4526362.png)
![2-({[2-(Pyridin-2-yloxy)ethyl]amino}methyl)benzoic acid](/img/structure/B4526369.png)
![N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4526377.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B4526378.png)
![2-(cyclopentylamino)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4526382.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4526391.png)
![N-(6-methoxypyridin-3-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4526394.png)
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4526402.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B4526404.png)
![N-(3-chlorobenzyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B4526405.png)
